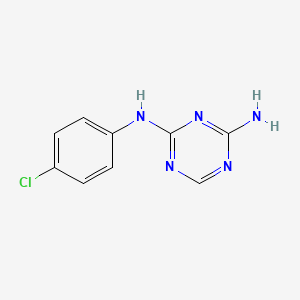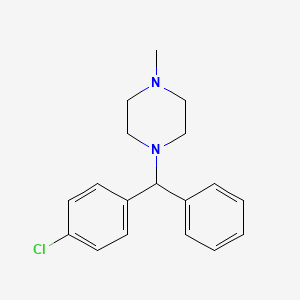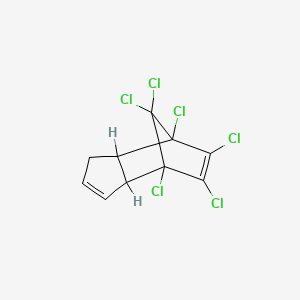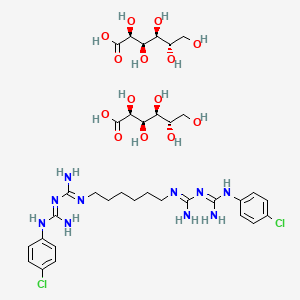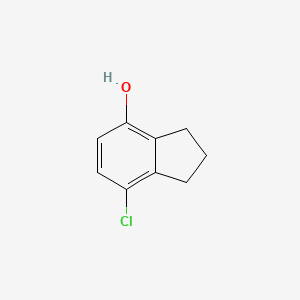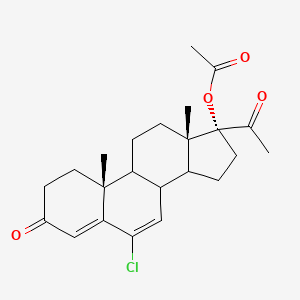
N-クロロアセチル-L-トリプトファン
概要
説明
科学的研究の応用
Chloroacetyl-L-tryptophan has several scientific research applications, including:
作用機序
Target of Action
N-Chloroacetyl-L-tryptophan, also known as Chloroacetyl-L-tryptophan, is a synthetic biomimetic . It primarily targets the chloride channel in the intestine . The chloride channel plays a crucial role in maintaining the balance of fluid secretion and absorption in the body, which is essential for normal physiological functions .
Mode of Action
N-Chloroacetyl-L-tryptophan inhibits the chloride channel in the intestine . This inhibition can affect the balance of fluid secretion and absorption, potentially leading to changes in physiological functions .
Biochemical Pathways
N-Chloroacetyl-L-tryptophan is related to the metabolism of L-Tryptophan . L-Tryptophan is an essential amino acid that undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules . These pathways include the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target .
Result of Action
N-Chloroacetyl-L-tryptophan has been shown to inhibit the replication of a number of viruses, including HIV and influenza virus . It also has an inhibitory effect on intestinal sodium taurocholate, which is involved in fatty acid metabolism .
生化学分析
Biochemical Properties
N-Chloroacetyl-L-tryptophan may interact with various enzymes, proteins, and other biomolecules. As a derivative of L-tryptophan, it may be involved in the metabolism of tryptophan, which is a key modulator of gut microbiota with major impacts on physiological and pathological pathways
Cellular Effects
Given that L-tryptophan and its metabolites significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system , it is plausible that N-Chloroacetyl-L-tryptophan may have similar influences on cell function.
Metabolic Pathways
N-Chloroacetyl-L-tryptophan may be involved in the metabolic pathways of L-tryptophan, which include the kynurenine, serotonin, and indole pathways
準備方法
Synthetic Routes and Reaction Conditions
Chloroacetyl-L-tryptophan can be synthesized through the chloroacetylation of L-tryptophan. The process involves reacting L-tryptophan with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for Chloroacetyl-L-tryptophan are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Chloroacetyl-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-tryptophan and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dichloromethane or ethanol at room temperature.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an N-substituted derivative of L-tryptophan.
Hydrolysis: The major products are L-tryptophan and chloroacetic acid.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tryptophan: Similar to Chloroacetyl-L-tryptophan, this compound has protective effects on intestinal epithelial cells and modulates oxidative stress.
L-Tryptophan: The parent compound, L-tryptophan, is an essential amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
Chloroacetyl-L-tryptophan is unique due to its chloroacetyl group, which imparts distinct chemical properties and reactivity compared to other derivatives of L-tryptophan. This makes it valuable for specific biochemical and medicinal applications .
特性
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJUXHMJYBSBW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304334 | |
| Record name | N-(2-Chloroacetyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64709-57-5 | |
| Record name | N-(2-Chloroacetyl)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64709-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroacetyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-chloroacetyl-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


